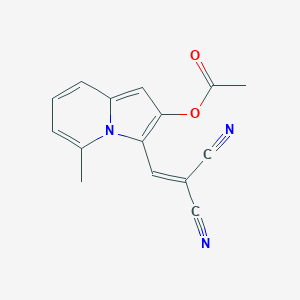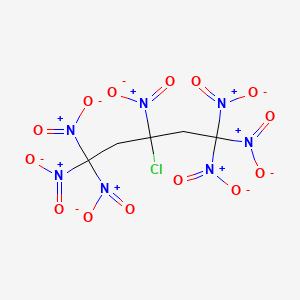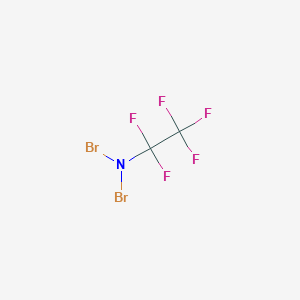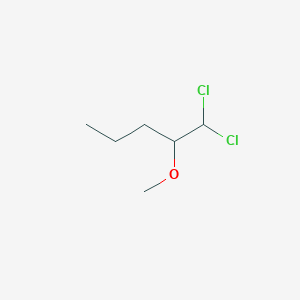![molecular formula C9H14O3 B14421410 methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate CAS No. 81677-44-3](/img/structure/B14421410.png)
methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate is a chemical compound with a unique structure that includes a cyclopropyl ring and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate typically involves the reaction of a cyclopropyl-containing precursor with a formylating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques is common to achieve the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in various biochemical reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: A simpler ester with a similar backbone but lacking the cyclopropyl and formyl groups.
Methyl 2-methylbutanoate: Contains a branched alkyl group instead of the cyclopropyl ring.
Ethyl acetate: A common ester used in organic synthesis with a different ester group.
Uniqueness
Methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate is unique due to its cyclopropyl ring and formyl group, which confer distinct chemical properties and reactivity compared to other esters. These features make it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
81677-44-3 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)4-2-3-7-5-8(7)6-10/h6-8H,2-5H2,1H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
VNOZVFQYVUIXKB-SFYZADRCSA-N |
Isomerische SMILES |
COC(=O)CCC[C@@H]1C[C@H]1C=O |
Kanonische SMILES |
COC(=O)CCCC1CC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421346.png)
acetonitrile](/img/structure/B14421359.png)
![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421387.png)






![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
